molecular formula C15H14N2O2 B1675244 Licarbazepine CAS No. 29331-92-8

Licarbazepine

Numéro de catalogue: B1675244
Numéro CAS: 29331-92-8
Poids moléculaire: 254.28 g/mol
Clé InChI: BMPDWHIDQYTSHX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La licarbazépine est un bloqueur des canaux sodiques voltage-dépendants qui possède des effets anticonvulsivants et stabilisateurs de l'humeur. Il s'agit d'un métabolite actif de l'oxcarbazépine et est apparenté à l'éslicarbazépine. La licarbazépine est principalement utilisée dans le traitement de l'épilepsie et du trouble bipolaire .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La licarbazépine peut être synthétisée à partir de l'oxcarbazépine par un processus de réduction stéréosélective. Une méthode implique l'utilisation de la résolution cinétique catalysée par la lipase pour séparer les énantiomères de la licarbazépine . Une autre approche implique l'utilisation de la réductase carbonylée dans un système biphasique pour obtenir un excès énantiomérique élevé .

Méthodes de production industrielle

La production industrielle de licarbazépine implique généralement la réduction chimique de l'oxcarbazépine suivie d'étapes de purification pour isoler l'énantiomère souhaité. Le procédé peut inclure des étapes telles que la cristallisation, la filtration et le séchage pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions

La licarbazépine subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers métabolites et dérivés de la licarbazépine, qui peuvent avoir des propriétés pharmacologiques différentes .

Applications de recherche scientifique

La licarbazépine a plusieurs applications de recherche scientifique :

Mécanisme d'action

La licarbazépine exerce ses effets en bloquant les canaux sodiques voltage-dépendants, ce qui stabilise les membranes neuronales hyperexcitables et inhibe le tir neuronal répétitif. Cette action contribue à empêcher la propagation de l'activité convulsive dans le cerveau. Le composé se lie à l'état inactif du canal sodique, l'empêchant de revenir à l'état activé .

Applications De Recherche Scientifique

Key Mechanisms:

  • Voltage-Gated Sodium Channel Modulation : Licarbazepine enhances the slow inactivation of Na V1.6 channels, which are critical in the pathophysiology of epilepsy .
  • Variant-Specific Effects : Research indicates that this compound can exert differential effects on various Na V1.6 channel variants associated with different epileptic phenotypes .

Clinical Applications

  • Epilepsy Management :
    • This compound has shown promise as an adjunct therapy for patients with refractory epilepsy. It has demonstrated efficacy in reducing seizure frequency and severity, particularly in those with specific genetic variants linked to epilepsy .
    • In clinical studies, this compound was found to maintain significant add-on effects when used alongside carbamazepine, enhancing antiepileptogenic effects and providing subtype-selectivity to Na V1.2 and Na V1.6 isoforms .
  • Neuropathic Pain :
    • The compound has been studied for its analgesic properties in neuropathic pain models. In particular, it has been shown to reduce spontaneous neuronal activity in thalamic neurons, suggesting a peripheral locus of action similar to that observed with other sodium channel blockers like lidocaine .
  • Neuropsychiatric Disorders :
    • This compound's role extends beyond epilepsy; it is being explored for its potential benefits in treating neuropsychiatric disorders associated with sodium channel dysfunctions. This includes conditions linked to SCN8A-related diseases where personalized therapeutic approaches may yield better outcomes .

Table 1: Summary of Key Studies on this compound

Study ReferenceFocus AreaKey Findings
EpilepsyThis compound enhances slow inactivation of Na V1.6 channels; variant-specific effects noted.
Neuropathic PainSignificant reduction in thalamic neuronal firing; supports peripheral action similar to lidocaine.
Neuropsychiatric DisordersPotential therapeutic benefits for SCN8A-related disorders; highlights need for personalized treatment approaches.
Efficacy StudiesDemonstrated effectiveness as an adjunct therapy; variant-specific modulation observed in vitro.

Notable Insights

  • A study highlighted that this compound not only modulates sodium channels but also holds variant-specific effects that could contribute to functional compensation for altered biophysical properties associated with epilepsy .
  • Another investigation into its effects on thalamic neurons showed that systemic administration significantly inhibited evoked responses, indicating its potential utility in managing neuropathic pain .

Mécanisme D'action

Licarbazepine exerts its effects by blocking voltage-gated sodium channels, which stabilizes hyperexcited neuronal membranes and inhibits repetitive neuronal firing. This action helps to prevent the spread of seizure activity in the brain. The compound binds to the inactivated state of the sodium channel, preventing it from returning to the activated state .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

La licarbazépine est unique par sa forte sélectivité pour l'état inactif des canaux sodiques, ce qui peut contribuer à son efficacité et à la réduction des effets secondaires par rapport à d'autres composés similaires. Sa synthèse stéréosélective et sa pureté énantiomérique élevée la distinguent également des autres médicaments antiépileptiques .

Activité Biologique

Licarbazepine, the active metabolite of oxcarbazepine, is a third-generation antiepileptic drug primarily used for the treatment of partial seizures. Its biological activity is characterized by its interaction with voltage-gated sodium channels (VGSCs), particularly Na V 1.6, and its potential to modulate various pathophysiological mechanisms associated with epilepsy. This article presents a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound enhances the slow inactivation of VGSCs, which plays a crucial role in stabilizing neuronal excitability. The compound has been shown to have both substance-specific and variant-specific effects on different Na V 1.6 channel variants associated with various epilepsy phenotypes.

Key Findings:

  • Slow Inactivation Modulation: this compound significantly enhances the slow inactivation of Na V 1.6 channels, with varying effects on different genetic variants linked to epilepsy (G1475R, M1760I, A1622D) .
  • Variant-Specific Effects: The compound exhibits differential modulatory effects that can compensate for altered biophysical properties in specific channel variants .

Clinical Efficacy

This compound has demonstrated clinical efficacy as an adjunctive therapy for patients with refractory epilepsy. A post-authorisation study indicated that patients switching to this compound from other antiepileptic drugs experienced a significant reduction in seizure frequency.

Clinical Outcomes:

  • Seizure Reduction: In a cohort study, the median reduction in monthly seizures was reported at 63.6%, with some patients achieving complete seizure freedom .
  • Adverse Events: Common adverse events included dizziness and hyponatremia, particularly during the titration phase .

Table 1: Summary of Clinical Studies on this compound

Study ReferencePatient PopulationTreatment DurationSeizure Reduction (%)Adverse Events (%)
406.53 months63.654
Animal ModelN/AN/AN/A
Neuroblastoma CellsIn vitroVariableN/A

Case Studies

Case Study 1: Efficacy in Refractory Epilepsy
A study involving patients who switched from carbamazepine or oxcarbazepine to this compound showed a median decrease in seizure frequency from 5.5 to 2 seizures per month (P < .001). This highlights this compound's potential as an effective alternative for patients not responding to traditional therapies .

Case Study 2: In Vitro Analysis
In vitro studies on neuroblastoma cells demonstrated that this compound not only enhances slow inactivation but also exhibits variant-specific effects on Na V 1.6 channels associated with various epileptic phenotypes .

Research Findings

Recent research has focused on understanding the pharmacological profile of this compound and its potential applications beyond epilepsy treatment:

  • Blood-Brain Barrier Penetration: this compound shows improved penetration compared to its predecessor compounds, which may enhance its therapeutic efficacy .
  • Combination Therapy Potential: Studies indicate that combining this compound with other antiepileptic drugs may yield synergistic effects, improving overall seizure control .

Propriétés

IUPAC Name

5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPDWHIDQYTSHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50865484
Record name Licarbazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50865484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29331-92-8
Record name Licarbazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29331-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Licarbazepine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029331928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Licarbazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50865484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LICARBAZEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFX1A5KJ3V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Licarbazepine
Reactant of Route 2
Licarbazepine
Reactant of Route 3
Licarbazepine
Reactant of Route 4
Licarbazepine
Reactant of Route 5
Licarbazepine
Reactant of Route 6
Licarbazepine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.